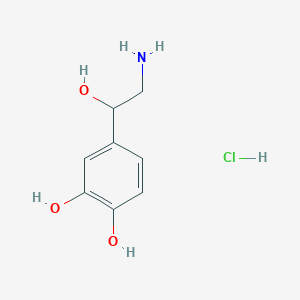

DL-Norepinephrine hydrochloride

説明

特性

IUPAC Name |

4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTFHMSZCSUVEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80954552 | |

| Record name | Norepinephrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-27-6, 329-56-6 | |

| Record name | (±)-Norepinephrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Noradrenaline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-Arterenol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norepinephrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-α-(aminomethyl)-3,4-dihydroxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOREPINEPHRINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3827X38V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DL-Norepinephrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Norepinephrine hydrochloride, a synthetic form of the endogenous catecholamine norepinephrine (B1679862), is a potent sympathomimetic agent that plays a critical role in regulating a myriad of physiological processes. As a primary neurotransmitter of the sympathetic nervous system, its actions are fundamental to the "fight-or-flight" response, influencing cardiovascular function, arousal, and metabolic activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with adrenergic receptors and the subsequent intracellular signaling cascades. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and physiological research.

Core Mechanism of Action: Adrenergic Receptor Activation

This compound exerts its physiological effects by binding to and activating adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs). These receptors are broadly classified into two main types: alpha (α) and beta (β) adrenergic receptors, each with several subtypes. Norepinephrine exhibits varying affinities for these receptor subtypes, leading to a diverse range of cellular responses.[1]

Adrenergic Receptor Subtypes and G-Protein Coupling

Norepinephrine's interaction with its receptors initiates a cascade of intracellular events mediated by heterotrimeric G proteins. The specific G protein activated depends on the receptor subtype:

-

α1-Adrenergic Receptors (α1A, α1B, α1D): These receptors primarily couple to Gq proteins.

-

α2-Adrenergic Receptors (α2A, α2B, α2C): These receptors are predominantly coupled to Gi/o proteins.

-

β-Adrenergic Receptors (β1, β2, β3): These receptors are mainly coupled to Gs proteins.

The activation of these G proteins leads to the modulation of second messenger systems, ultimately resulting in the physiological effects of norepinephrine.

Quantitative Data: Receptor Binding Affinities and Functional Potency

The affinity of a ligand for its receptor is a critical determinant of its biological activity. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. The half-maximal effective concentration (EC50) represents the concentration of a ligand that induces a response halfway between the baseline and maximum.

It is important to note that much of the available quantitative data is for the biologically active L-enantiomer, (-)-norepinephrine. Data for the racemic DL-norepinephrine mixture is less common. The following tables summarize available data for norepinephrine.

| Receptor Subtype | Ligand | Ki (nM) | Tissue/Cell Line | Reference |

| α1 | (-)-Norepinephrine | 330 | - | [2] |

| α2 | (-)-Norepinephrine | 56 | - | [2] |

| β1 | (-)-Norepinephrine | 740 | - | [2] |

| Functional Assay | Ligand | EC50 (µM) | Cell/Tissue System | Reference |

| cAMP Accumulation | (±)-Norepinephrine | 1 - 100 (range) | Rat Cerebral Cortical Membranes | [3] |

| Inositol (B14025) Phosphate (B84403) Production | L-Norepinephrine | 1.26 | Rat Vascular Smooth Muscle Cells | [4] |

| CREB Phosphorylation | Norepinephrine | ~0.01 | Rat Pineal Gland | [5] |

| Contraction | Norepinephrine | 5.16 | Mouse Vas Deferens | [6] |

| Inositol Phosphate Accumulation | Noradrenaline | 9.4 | Rat Striatum | [7] |

Signaling Pathways

Upon binding of norepinephrine to its respective adrenergic receptors, distinct signaling pathways are activated, leading to a variety of cellular responses.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by norepinephrine leads to the stimulation of the Gq protein pathway.

α2-Adrenergic Receptor Signaling

Norepinephrine binding to α2-adrenergic receptors activates the Gi protein pathway, which has an inhibitory effect on adenylyl cyclase.

β-Adrenergic Receptor Signaling

Activation of β-adrenergic receptors by norepinephrine stimulates the Gs protein pathway, leading to the activation of adenylyl cyclase.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the interaction between this compound and adrenergic receptors. The following sections provide outlines for key experimental procedures.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of norepinephrine for a specific adrenergic receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissue expressing the adrenergic receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of the appropriate radioligand (e.g., [3H]-Prazosin for α1 receptors, [3H]-Rauwolscine for α2 receptors, or [3H]-Dihydroalprenolol for β receptors).

-

Increasing concentrations of unlabeled this compound.

-

Membrane preparation.

-

-

Define non-specific binding in separate wells containing a high concentration of an appropriate unlabeled antagonist (e.g., phentolamine).

-

Incubate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of norepinephrine that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Second Messenger Assays

cAMP Accumulation Assay (for β and α2-Adrenergic Receptors)

This assay measures the ability of norepinephrine to stimulate (via β receptors) or inhibit (via α2 receptors) the production of cyclic AMP (cAMP).

Detailed Methodology:

-

Cell Preparation:

-

Culture cells expressing the β or α2-adrenergic receptor of interest to an appropriate density in a multi-well plate.

-

-

Stimulation:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

For β-receptor activation, add varying concentrations of this compound.

-

For α2-receptor-mediated inhibition, stimulate adenylyl cyclase with forskolin (B1673556) and then add varying concentrations of this compound.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Quantification:

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP produced using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay, following the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of this compound.

-

For β-receptor activation, determine the EC50 value from the resulting dose-response curve.

-

For α2-receptor inhibition, determine the IC50 value.

-

Inositol Phosphate (IP) Accumulation Assay (for α1-Adrenergic Receptors)

This assay measures the production of inositol phosphates, a downstream product of α1-receptor activation.

Detailed Methodology:

-

Cell Labeling:

-

Culture cells expressing the α1-adrenergic receptor of interest and label them by incubating with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

-

Stimulation:

-

Wash the cells to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells with a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.

-

Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction and Separation:

-

Terminate the reaction by adding a solution such as ice-cold perchloric acid.

-

Extract the soluble inositol phosphates.

-

Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.

-

-

Quantification and Data Analysis:

-

Quantify the amount of radioactivity in the fractions corresponding to each inositol phosphate using a scintillation counter.

-

Plot the total [3H]-inositol phosphate accumulation against the log concentration of this compound to generate a dose-response curve and determine the EC50 value. A more modern and high-throughput alternative is the IP-One HTRF® assay.[8][9][10][11][12]

-

Conclusion

This compound's mechanism of action is multifaceted, stemming from its ability to activate a range of adrenergic receptor subtypes, each coupled to distinct intracellular signaling pathways. A thorough understanding of its binding affinities, functional potencies, and the downstream consequences of receptor activation is paramount for the development of novel therapeutics that target the adrenergic system. The experimental protocols outlined in this guide provide a framework for the detailed characterization of norepinephrine's effects at the molecular and cellular levels. Further research, particularly in obtaining comprehensive quantitative data for the DL-racemic mixture across all receptor subtypes, will continue to refine our understanding of this critical neurotransmitter and hormone.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. α1A- and α1B-Adrenergic Receptors Differentially Modulate Antidepressant-Like Behavior in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancement of noradrenaline-induced inositol polyphosphate formation by glucocorticoids in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Norepinephrine stimulation of pineal cyclic AMP response element-binding protein phosphorylation: primary role of a beta-adrenergic receptor/cyclic AMP mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Norepinephrine and ATP are synergistic in the mouse vas deferens preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eaglebio.com [eaglebio.com]

- 8. researchgate.net [researchgate.net]

- 9. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. resources.revvity.com [resources.revvity.com]

The Stereochemical Nuances of Sympathetic Activation: A Technical Guide to DL-Norepinephrine and L-Norepinephrine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norepinephrine (B1679862), a catecholamine neurotransmitter and hormone, is a cornerstone of the sympathetic nervous system, mediating the "fight-or-flight" response. It exists as two stereoisomers, L-norepinephrine and D-norepinephrine. The racemic mixture, DL-norepinephrine, and the pure L-enantiomer are not pharmacologically equivalent. This technical guide provides an in-depth exploration of the chemical, pharmacological, and functional differences between DL-norepinephrine and L-norepinephrine. It details the profound stereoselectivity of adrenergic receptors, which almost exclusively recognize the L-enantiomer, rendering the D-form largely inactive. This guide furnishes researchers and drug development professionals with the necessary quantitative data, experimental protocols, and an understanding of the underlying signaling pathways to inform their work in pharmacology and medicinal chemistry.

Introduction: The Significance of Chirality in Norepinephrine

Norepinephrine, chemically (R)-(-)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol, possesses a chiral center at the β-carbon of its ethylamine (B1201723) side chain. This chirality gives rise to two enantiomers: L-(-)-norepinephrine and D-(+)-norepinephrine. In biological systems, L-norepinephrine is the endogenous, physiologically active form synthesized from dopamine.[1] DL-norepinephrine is a synthetic racemic mixture containing equal parts of the L- and D-enantiomers. The distinct three-dimensional arrangement of these molecules dramatically influences their interaction with adrenergic receptors, leading to significant differences in their pharmacological effects.

Comparative Pharmacology and Potency

The physiological and therapeutic effects of norepinephrine are mediated through its binding to α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2] The activity of norepinephrine is highly stereoselective, with the L-enantiomer being significantly more potent than the D-enantiomer.

Adrenergic Receptor Binding Affinity and Functional Potency

The differential effects of L- and D-norepinephrine are most evident in their binding affinities (Ki) and functional potencies (EC50) at various adrenergic receptor subtypes. L-norepinephrine demonstrates a substantially higher affinity and potency for these receptors.

| Receptor Subtype | Ligand | Binding Affinity (Ki) | Functional Potency (EC50) | Reference(s) |

| α1-Adrenergic | L-Norepinephrine | 1.05 µM (human internal mammary artery) | 0.48 µM (human internal mammary artery) | [3] |

| D-Norepinephrine | Significantly lower than L-form (data not consistently reported) | - | ||

| α2-Adrenergic | L-Norepinephrine | - | 600 nM (human platelet membranes) | [4] |

| D-Norepinephrine | - | Less potent than L-form (EC50 in µM range) | [4] | |

| β1-Adrenergic | L-Norepinephrine | ~10-fold higher affinity than for β2AR | Full agonist | [5] |

| D-Norepinephrine | Significantly lower than L-form | - | ||

| β2-Adrenergic | L-Norepinephrine | Lower affinity than for β1AR | Full agonist | [5] |

| D-Norepinephrine | Significantly lower than L-form | - |

Note: Specific Ki and EC50 values for D-norepinephrine are not widely reported in the literature, reflecting its low pharmacological relevance. The available data consistently indicates its potency is substantially lower than the L-enantiomer.

In Vivo Physiological Effects

The stereoselectivity observed at the receptor level translates to distinct in vivo physiological responses.

| Parameter | L-Norepinephrine | DL-Norepinephrine | D-Norepinephrine |

| Mean Arterial Pressure | Marked Increase | Moderate Increase | Minimal to no effect |

| Heart Rate | Initial transient increase, often followed by a reflex decrease | Variable effects | Minimal to no effect |

| Peripheral Resistance | Strong Vasoconstriction | Moderate Vasoconstriction | Minimal to no effect |

Signaling Pathways of L-Norepinephrine

Upon binding of L-norepinephrine, adrenergic receptors activate specific G-protein signaling cascades, leading to a variety of cellular responses.

α1-Adrenergic Receptor Signaling

α1-receptors are coupled to Gq proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

α2-Adrenergic Receptor Signaling

α2-receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

β-Adrenergic Receptor Signaling

β-receptors are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.

Experimental Protocols

Synthesis of DL-Norepinephrine

A common synthetic route to DL-norepinephrine involves the following key steps, starting from catechol.

Protocol for the Preparation of 3,4-dihydroxy-α-chloroacetophenone:

-

To a reaction vessel, add catechol and chloroacetic acid.

-

Slowly add thionyl chloride dropwise.

-

After the addition is complete, heat the mixture to 50-80°C and allow it to react.

-

Upon completion of the reaction, cool the mixture to 0-5°C.

-

Quench the reaction by the dropwise addition of water.

-

The product, 3,4-dihydroxy-α-chloroacetophenone, will precipitate and can be purified by recrystallization.[6]

Protocol for the Synthesis of (dl)-Norepinephrine Hydrochloride:

-

React 3,4-dihydroxy-α-haloacetophenone with hexamethylenetetramine to form a hexamine salt.[4]

-

Hydrolyze the hexamine salt.[4]

-

Perform hydrogenation of the resulting intermediate to yield DL-norepinephrine.[4]

Chiral Resolution of DL-Norepinephrine

The separation of L-norepinephrine from the racemic mixture is typically achieved by fractional crystallization using a chiral resolving agent, such as D-(-)-tartaric acid.[1]

Protocol for Chiral Resolution:

-

Dissolve DL-norepinephrine base in an aqueous alcoholic solvent.[1]

-

Add D-(-)-tartaric acid to the solution to form diastereomeric salts (L-norepinephrine-D-bitartrate and D-norepinephrine-D-bitartrate).[1]

-

Due to differences in solubility, the L-norepinephrine-D-bitartrate salt will preferentially crystallize out of the solution upon cooling.

-

Isolate the crude L-norepinephrine bitartrate (B1229483) by filtration.

-

Convert the isolated bitartrate salt back to the L-norepinephrine base by treatment with a base, such as ammonia.[1]

-

Further purification can be achieved by recrystallization.

Analytical Separation of Enantiomers

High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful techniques for the analytical separation and quantification of norepinephrine enantiomers.

General Protocol for Chiral HPLC:

-

Column: Utilize a chiral stationary phase (CSP) column, such as one based on cyclodextrin (B1172386) derivatives.

-

Mobile Phase: An appropriate mobile phase, often a mixture of an aqueous buffer and an organic modifier, is used to achieve separation.

-

Detection: UV detection is commonly employed.

-

The retention times of the D- and L-enantiomers will differ, allowing for their separation and quantification.

General Protocol for Capillary Electrophoresis:

-

Capillary: An uncoated fused silica (B1680970) capillary is typically used.[3]

-

Running Buffer: The buffer contains a chiral selector, such as a cyclodextrin derivative (e.g., 2-hydroxypropyl-β-CD and heptakis(2,6-di-O-methyl)-β-CD).[3]

-

Separation: An electric field is applied across the capillary, causing the enantiomers to migrate at different rates due to their differential interactions with the chiral selector.[3]

-

Detection: UV detection is commonly used.[3]

In Vitro Functional Assays

Radioligand Binding Assay: This assay is used to determine the binding affinity (Ki) of L- and D-norepinephrine for adrenergic receptors.

-

Membrane Preparation: Prepare cell membranes expressing the adrenergic receptor subtype of interest.

-

Assay Setup: In a multi-well plate, incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors) and varying concentrations of the unlabeled competitor (L- or D-norepinephrine).

-

Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly separate the bound and free radioligand by filtration.

-

Quantification: Measure the radioactivity of the filters.

-

Data Analysis: The IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value.

cAMP Accumulation Assay: This assay measures the functional consequence of β-adrenergic receptor activation (Gs signaling).

-

Cell Culture: Use cells expressing the β-adrenergic receptor of interest.

-

Stimulation: Treat the cells with varying concentrations of L- or D-norepinephrine.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF).

-

Data Analysis: Plot the cAMP concentration against the agonist concentration to determine the EC50 value.

Conclusion

The distinction between DL-norepinephrine and L-norepinephrine is of paramount importance in pharmacology and drug development. The stereoselective nature of adrenergic receptors dictates that only the L-enantiomer possesses significant physiological activity. DL-norepinephrine, as a racemic mixture, is essentially a 50% dilution of the active compound with an inactive isomer. For researchers and clinicians, the use of the pure L-enantiomer is crucial for achieving predictable and potent therapeutic effects. This guide has provided a comprehensive overview of the key differences, the underlying molecular mechanisms, and detailed experimental protocols to aid in the precise study and application of this vital catecholamine. A thorough understanding of these principles is essential for the rational design and development of novel adrenergic drugs.

References

- 1. 3,4-dihydroxy-α-aminoacetophenone hydrochloride | 5090-29-9 [chemicalbook.com]

- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. Alpha 1 adrenoceptor subtype mediates noradrenaline induced contraction of the human internal mammary artery: radioligand and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Endogenous function of norepinephrine in the central nervous system

An In-depth Technical Guide to the Endogenous Function of Norepinephrine (B1679862) in the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Norepinephrine (NE), also known as noradrenaline, is a catecholamine that functions as a pivotal neurotransmitter and neuromodulator within the central nervous system (CNS).[1] Synthesized primarily in the pontine nucleus locus coeruleus (LC), the noradrenergic system sends diffuse projections throughout the brain, influencing a wide array of physiological and cognitive processes.[2][3][4] Its functions are critical for regulating arousal, the sleep-wake cycle, attention, memory, and mood.[2][5][6] Dysregulation of the noradrenergic system is implicated in the pathophysiology of major neuropsychiatric disorders, including depression, anxiety, and Attention-Deficit/Hyperactivity Disorder (ADHD), making it a key target for pharmacotherapeutic development.[7][8][9] This guide provides a comprehensive technical overview of NE's synthesis, signaling, physiological roles, and the experimental methodologies used to investigate its function.

Norepinephrine Synthesis, Release, and Inactivation

The lifecycle of norepinephrine in the presynaptic neuron is a tightly regulated process involving synthesis, vesicular storage, release, reuptake, and enzymatic degradation.

Synthesis Pathway

Norepinephrine synthesis begins with the amino acid tyrosine, which is transported from the bloodstream into the presynaptic terminal.[2] The synthesis occurs in a multi-step enzymatic cascade:

-

Tyrosine to DOPA: Tyrosine is hydroxylated by tyrosine hydroxylase (TH) to form dihydroxyphenylalanine (DOPA). This is the rate-limiting step in catecholamine synthesis.[2][10][11]

-

DOPA to Dopamine (B1211576): DOPA is then decarboxylated by L-amino acid decarboxylase (also known as DOPA decarboxylase) to produce dopamine.[2][10]

-

Dopamine to Norepinephrine: Dopamine is actively transported into synaptic vesicles by the vesicular monoamine transporter (VMAT).[1] Inside the vesicle, the enzyme dopamine beta-hydroxylase (DBH) converts dopamine into norepinephrine.[2][12]

Release, Reuptake, and Metabolism

Upon arrival of an action potential at the presynaptic terminal, voltage-gated calcium channels open, leading to an influx of Ca²⁺. This triggers the fusion of norepinephrine-containing vesicles with the presynaptic membrane and the release of NE into the synaptic cleft via exocytosis.[2]

Once in the synapse, NE's action is terminated primarily by two mechanisms:

-

Reuptake: The majority of synaptic NE (up to 90%) is cleared by re-entry into the presynaptic neuron via the Norepinephrine Transporter (NET) , a sodium-chloride dependent transporter.[10][13][14] This reuptake mechanism is a primary target for many antidepressant and ADHD medications.[13][15][16]

-

Enzymatic Degradation: Remaining NE is metabolized by two key enzymes: Monoamine Oxidase (MAO) , located on the outer mitochondrial membrane of the presynaptic terminal, and Catechol-O-Methyltransferase (COMT) , which is present in the synaptic cleft and other cells.[5][10]

Adrenergic Receptors and Signaling Pathways

Norepinephrine exerts its effects by binding to a family of G-protein coupled receptors (GPCRs) known as adrenergic receptors (or adrenoceptors). These are broadly classified into alpha (α) and beta (β) types, each with several subtypes.[17][18][19]

| Receptor Family | Subtypes | Primary G-Protein Coupling | Second Messenger System | General Effect |

| Alpha-1 (α₁) | α₁A, α₁B, α₁D | Gq | ↑ Phospholipase C (PLC) → ↑ IP₃ & DAG | Excitatory |

| Alpha-2 (α₂) | α₂A, α₂B, α₂C | Gi | ↓ Adenylyl Cyclase (AC) → ↓ cAMP | Inhibitory |

| Beta (β) | β₁, β₂, β₃ | Gs | ↑ Adenylyl Cyclase (AC) → ↑ cAMP | Excitatory |

| (Data synthesized from multiple sources[17][18][19][20][21]) |

Alpha-1 (α₁) Receptor Signaling

α₁ receptors are typically located postsynaptically and are coupled to Gq proteins. Activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates Protein Kinase C (PKC).

Alpha-2 (α₂) Receptor Signaling

α₂ receptors are often located presynaptically, where they function as autoreceptors to inhibit further NE release.[5] They are coupled to Gi proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

Beta (β) Receptor Signaling

β-adrenergic receptors are coupled to Gs proteins. Activation stimulates adenylyl cyclase, leading to an increase in cAMP production. cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets to mediate the cellular response.

Quantitative Data

Adrenergic Receptor Binding Affinities for Norepinephrine

The affinity of norepinephrine for its receptor subtypes varies, which underlies its diverse physiological effects. The dissociation constant (Ki) is a measure of affinity; a lower Ki value indicates higher affinity.

| Receptor Subtype | Ki (nM) for (-)-Norepinephrine | Species/Tissue | Reference |

| α₁A | ~126 | Rat Brain | [22] |

| α₁B | ~50 - 200 | Varies | [19] |

| α₁D | ~30 - 100 | Varies | [19] |

| α₂A | ~400 | Human Platelet | [19] |

| β₁ | ~126 | Rat Brain | [22] |

| β₂ | ~1100 | Guinea Pig Lung | [23] |

Note: Ki values can vary significantly based on experimental conditions, tissue preparation, and radioligand used. The values presented are representative.

Physiological Functions in the CNS

The diffuse projections from the locus coeruleus allow norepinephrine to act as a global neuromodulator, orchestrating brain state and optimizing cognitive performance.

Arousal and the Sleep-Wake Cycle

The LC-NE system is a cornerstone of the ascending arousal system.[24] Firing rates of LC neurons are highest during active wakefulness, decrease during quiet rest, and are virtually silent during REM sleep.[24][25] Activation of the LC promotes wakefulness and vigilance.[26][27] Consequently, drugs that enhance noradrenergic signaling (e.g., amphetamines) are potent wake-promoting agents, while those that block α₁ and β receptors can cause sedation.[24][27][28]

Attention, Learning, and Memory

Norepinephrine is critical for optimizing cognitive functions, particularly those governed by the prefrontal cortex.[8]

-

Attention: NE enhances the signal-to-noise ratio of neuronal processing, focusing attention and promoting vigilance.[1][6] This function is central to the therapeutic effect of NE-enhancing drugs in ADHD.[29][30]

-

Learning and Memory: Emotional arousal triggers NE release, which enhances the consolidation and retrieval of memories.[31][32] NE modulates synaptic plasticity (e.g., long-term potentiation, LTP) in brain regions like the hippocampus and amygdala, strengthening the neural circuits that store memories.[31] Studies show that enhancing noradrenergic activity can improve motor learning and working memory.[33]

Role in Pathophysiology

Dysfunction of the noradrenergic system is a key factor in several major psychiatric disorders.

-

Mood Disorders: The "catecholamine hypothesis" of depression posits that a deficiency in synaptic norepinephrine contributes to depressive symptoms.[34] Many effective antidepressants, such as norepinephrine reuptake inhibitors (NRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), act by increasing the synaptic availability of NE.[7][13][35] Conversely, excessive NE activity can be associated with anxiety and irritability.[34][36]

-

ADHD: ADHD is strongly associated with dysregulation of norepinephrine and dopamine pathways in the prefrontal cortex.[9][30] This is thought to underlie deficits in executive functions like attention and impulse control.[29] Pharmacotherapies for ADHD, including stimulants (which increase NE release) and selective NET inhibitors like atomoxetine, work by normalizing noradrenergic tone.[13][29]

Key Experimental Protocols

Investigating the function of the central noradrenergic system requires specialized techniques to measure its activity and manipulate its components.

Protocol: In Vivo Electrophysiological Recording of Locus Coeruleus Neurons

This technique allows for the direct measurement of the electrical activity of individual noradrenergic neurons in a live, often behaving, animal.

Objective: To identify and record the firing patterns of LC-NE neurons in response to sensory stimuli or pharmacological agents.

Methodology:

-

Animal Preparation: Anesthetize the subject animal (e.g., rat) and secure it in a stereotaxic apparatus. Perform a craniotomy over the cerebellum to access the dorsal pons.

-

Electrode Placement: Slowly lower a recording microelectrode (e.g., tungsten) to the stereotaxic coordinates of the Locus Coeruleus.

-

Neuron Identification: Identify putative noradrenergic neurons based on their characteristic electrophysiological signature:

-

Slow, regular spontaneous firing rate (1-5 Hz in anesthetized rats).[37]

-

Broad, biphasic or triphasic action potential waveform.

-

A robust, phasic excitatory response to a sensory stimulus (e.g., paw pinch), often followed by a period of quiescence.[38][39]

-

Inhibition of firing by α₂-adrenergic agonists (e.g., clonidine) and excitation by α₂-antagonists (e.g., yohimbine).

-

-

Data Acquisition: Record spontaneous and evoked neuronal activity. Amplify and filter the signal, and isolate single-unit spikes using appropriate software.

Protocol: In Vivo Microdialysis for Extracellular Norepinephrine

This technique measures the concentration of neurotransmitters in the extracellular space of a specific brain region in a freely moving animal.

Objective: To quantify changes in synaptic norepinephrine levels in response to behavior, stress, or drug administration.

Methodology:

-

Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Allow for several days of post-operative recovery.

-

Probe Insertion & Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 10-20 minutes). Molecules from the extracellular fluid, including norepinephrine, diffuse across the semipermeable membrane of the probe into the aCSF.

-

Sample Analysis: Analyze the concentration of norepinephrine in the collected dialysate samples. This is typically done using High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ED), which offers high sensitivity for catecholamines.

-

Data Analysis: Express neurotransmitter levels as a percentage of the baseline concentration established before the experimental manipulation (e.g., drug injection, behavioral task).

-

Histological Verification: Confirm the placement of the microdialysis probe track at the end of the study.

References

- 1. Norepinephrine - Wikipedia [en.wikipedia.org]

- 2. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. login.medscape.com [login.medscape.com]

- 4. youtube.com [youtube.com]

- 5. Noradrenaline (or norepinephrine) | Paris Brain Institute [parisbraininstitute.org]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. Noradrenaline in mood and anxiety disorders: basic and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Attention-deficit/hyperactivity disorder (ADHD) as a noradrenergic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 11. pharmaceuticaljournal.in [pharmaceuticaljournal.in]

- 12. Neurotransmitters: Catecholamines (Dopamine, Norepinephrine, Epinephrine) – Foundations of Neuroscience [pressbooks.pub]

- 13. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 15. What are NET inhibitors and how do they work? [synapse.patsnap.com]

- 16. pnas.org [pnas.org]

- 17. Pitt Cardiology | Adrenergics [pittmedcardio.com]

- 18. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 19. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 21. youtube.com [youtube.com]

- 22. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 23. ccjm.org [ccjm.org]

- 24. Good Night and Good Luck: Norepinephrine in Sleep Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Role of the locus coeruleus-norepinephrine system in arousal and circadian regulation of the sleep–wake cycle (Chapter 6) - Brain Norepinephrine [cambridge.org]

- 27. Noradrenergic Modulation of Wakefulness/Arousal - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. What Are Noradrenergic Agents for ADHD? [webmd.com]

- 30. Attention deficit hyperactivity disorder - Wikipedia [en.wikipedia.org]

- 31. Emotional enhancement of memory: how norepinephrine enables synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Brain-cell helpers powered by norepinephrine during fear-memory formation | RIKEN [riken.jp]

- 33. academic.oup.com [academic.oup.com]

- 34. Noradrenergic Dysfunction in Depression and Suicide - The Neurobiological Basis of Suicide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 35. Frontiers | The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review [frontiersin.org]

- 36. Norepinephrine's Role in Treating Mood Problems [verywellmind.com]

- 37. [Recording of the electrophysiological activity of the locus coeruleus in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. In vivo patch-clamp recording from locus coeruleus neurones in the rat brainstem - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Juxtacellular recordings from identified neurons in the mouse locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DL-Norepinephrine Hydrochloride as a Sympathomimetic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Norepinephrine hydrochloride, a synthetic form of the endogenous catecholamine norepinephrine (B1679862), is a potent sympathomimetic agent. It mimics the effects of the sympathetic nervous system, primarily through its interaction with adrenergic receptors. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding affinities, downstream signaling pathways, and key experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Chemical Formula | C₈H₁₂ClNO₃ |

| Molecular Weight | 205.64 g/mol |

| CAS Number | 55-27-6 |

| Melting Point | 140-144 °C (decomposes) |

| Solubility | Soluble in water |

| Appearance | Crystalline, off-white to tan solid |

Pharmacology

Mechanism of Action

This compound exerts its sympathomimetic effects by acting as an agonist at adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs). These receptors are broadly classified into two main types: alpha (α) and beta (β) adrenoceptors, each with several subtypes. Norepinephrine displays varying affinities for these receptor subtypes, leading to a diverse range of physiological responses. Generally, it has a higher affinity for α-adrenergic and β1-adrenergic receptors compared to β2-adrenergic receptors.[1]

Receptor Binding Affinity and Potency

The affinity of this compound for various adrenergic receptor subtypes is a critical determinant of its pharmacological profile. The dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity. The half-maximal effective concentration (EC50) represents the concentration of a drug that is required for 50% of its maximum effect in a functional assay, indicating its potency. A summary of reported Ki and EC50 values for norepinephrine is provided in Tables 2 and 3. It is important to note that these values can vary depending on the experimental conditions, tissue type, and assay used.

Table 2: Binding Affinity (Ki) of Norepinephrine for Adrenergic Receptor Subtypes

| Receptor Subtype | Reported Ki (nM) |

| α1A | ~10-100 |

| α1B | ~10-100 |

| α1D | ~10-100 |

| α2A | High affinity |

| α2B | Moderate affinity |

| α2C | Moderate affinity |

| β1 | ~10-fold higher than β2 |

| β2 | Lower affinity |

| β3 | Variable |

Table 3: Potency (EC50) of Norepinephrine at Adrenergic Receptor Subtypes

| Receptor Subtype | Functional Assay | Reported EC50 (nM) |

| α1 | mRNA level regulation | ~300[2] |

| α2 | GTPase activity stimulation | ~600 (for (-)-norepinephrine)[3] |

| β1 | Proton extrusion from red cells | 13[4] |

| β2 | cAMP production in lymphocytes | 10-fold higher than epinephrine |

Signaling Pathways

The activation of adrenergic receptors by this compound initiates distinct intracellular signaling cascades, mediated by different G proteins.

α1-Adrenergic Receptor Signaling

α1-adrenergic receptors primarily couple to Gq/11 proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to physiological responses such as smooth muscle contraction.

References

- 1. Pitt Cardiology | Adrenergics [pittmedcardio.com]

- 2. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potency of adrenaline and noradrenaline for beta-adrenergic proton extrusion from red cells of rainbow trout, Salmo gairdneri - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Racemic Mixture Effects of DL-Norepinephrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norepinephrine (B1679862), a catecholamine, is a critical neurotransmitter and hormone that mediates a wide array of physiological processes through its interaction with adrenergic receptors. The endogenous and pharmacologically active form is the L-(-)-norepinephrine isomer. However, it is often synthesized and administered as a racemic mixture, DL-Norepinephrine, containing both the L-(-)- and D-(+)-enantiomers. This technical guide provides an in-depth analysis of the effects of this racemic mixture, focusing on the differential pharmacology, pharmacokinetics, and pharmacodynamics of its constituent isomers. Understanding the stereospecific interactions of these enantiomers with adrenergic receptors is paramount for drug development, ensuring optimal therapeutic efficacy and safety. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to provide a comprehensive resource for researchers in the field.

Introduction

Norepinephrine, also known as noradrenaline, is a cornerstone of the sympathetic nervous system, regulating vital functions such as blood pressure, heart rate, and metabolic processes.[1][2] Its physiological effects are mediated through a family of G-protein coupled receptors (GPCRs) known as adrenergic receptors, which are broadly classified into α and β subtypes.[3] The naturally occurring and biologically active enantiomer is L-(-)-norepinephrine.[4] The D-(+)-isomer, on the other hand, exhibits significantly lower biological activity.

The administration of DL-Norepinephrine hydrochloride as a racemic mixture introduces both enantiomers into the biological system. While the L-isomer is responsible for the primary therapeutic effects, the presence of the D-isomer can contribute to the overall pharmacological profile, potentially influencing receptor interactions, metabolic pathways, and off-target effects. A thorough understanding of the stereoselectivity of norepinephrine's actions is therefore essential for optimizing its therapeutic use and for the development of novel adrenergic agents.

Pharmacology of Norepinephrine Enantiomers

The differential effects of the D- and L-enantiomers of norepinephrine are most pronounced at the receptor level. The stereochemical configuration of the β-hydroxyl group is crucial for potent agonist activity at adrenergic receptors.

Receptor Binding Affinities

The affinity of a ligand for its receptor is a key determinant of its biological activity. While comprehensive data directly comparing the binding affinities (Ki) of D- and L-norepinephrine across all adrenergic receptor subtypes from a single study is limited, the available evidence consistently demonstrates a significantly higher affinity of the L-enantiomer.

| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue | Reference |

| β1-Adrenergic | L-(-)-Norepinephrine | Data not available in a directly comparable format | Human | [4] |

| β2-Adrenergic | L-(-)-Norepinephrine | Data not available in a directly comparable format | Human | [4] |

| α-Adrenergic | L-(-)-Norepinephrine | Data not available in a directly comparable format | Feline Middle Cerebral Artery | [5] |

Note: The β1AR has a tenfold higher affinity for norepinephrine than the β2AR.[4]

Functional Potency and Efficacy

The functional consequence of receptor binding is measured by the potency (EC50) and efficacy (Emax) of the agonist in eliciting a cellular response, such as the activation of second messenger systems or physiological changes like smooth muscle contraction.

| Assay | Ligand | EC50 (nM) | Emax (% of Isoproterenol) | Cell/Tissue System | Reference |

| Adenylyl Cyclase Activation | L-(-)-Norepinephrine | 300 | Data not directly comparable | Rat Brown Adipose Tissue | [6] |

| Contraction of Feline Middle Cerebral Artery | L-(-)-Norepinephrine | KA = 1.24 x 10^-7 M | - | Feline Middle Cerebral Artery | [5] |

| Contraction of Rabbit Thoracic Aorta | L-(-)-Norepinephrine | KA increases with temperature | - | Rabbit Thoracic Aorta | [7] |

Note: Norepinephrine binds well to α and β1 receptors but poorly to β2 receptors.[8]

Pharmacokinetics of Norepinephrine Enantiomers

The absorption, distribution, metabolism, and excretion (ADME) of norepinephrine are critical to its overall effect. While detailed comparative pharmacokinetic data for the individual enantiomers in humans is scarce, studies in animal models suggest stereoselectivity in these processes.

| Parameter | L-(-)-Norepinephrine | D-(+)-Norepinephrine | Species | Reference |

| Half-life (t½) | ~2.4 minutes | Data not available | Human | [1] |

| Volume of Distribution (Vd) | 8.8 L | Data not available | Human | [1] |

| Clearance (CL) | Data not available | Data not available | Human | [9] |

Note: Norepinephrine is metabolized by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[1]

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a standard method for determining the binding affinity (Ki) of D- and L-norepinephrine for adrenergic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for a specific adrenergic receptor subtype.

Materials:

-

Cell membranes expressing the adrenergic receptor of interest (e.g., from transfected cell lines or tissue homogenates).

-

Radioligand specific for the receptor subtype (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [3H]dihydroalprenolol for β).

-

D-norepinephrine hydrochloride, L-norepinephrine hydrochloride, and this compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

-

Filtration apparatus.

Procedure:

-

Prepare cell membranes expressing the target receptor.

-

In a series of tubes, add a fixed concentration of the radioligand.

-

To separate sets of tubes, add increasing concentrations of either D-norepinephrine, L-norepinephrine, or a non-specific binding control (e.g., a high concentration of an unlabeled antagonist).

-

Initiate the binding reaction by adding the cell membrane preparation to each tube.

-

Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value for each compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Isolated Tissue Bath for Smooth Muscle Contraction

This protocol describes the methodology for assessing the functional potency of norepinephrine enantiomers on vascular smooth muscle.

Objective: To determine the concentration-response relationship for D- and L-norepinephrine-induced contraction of isolated aortic rings.

Materials:

-

Rat or rabbit thoracic aorta.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

-

D-norepinephrine hydrochloride and L-norepinephrine hydrochloride solutions.

-

Isolated organ bath system with force-displacement transducers.

-

Data acquisition system.

-

Carbogen gas (95% O2, 5% CO2).

Procedure:

-

Euthanize the animal according to approved ethical protocols.

-

Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

-

Clean the aorta of surrounding connective tissue and cut it into rings of 2-3 mm in width.

-

Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

-

Apply an optimal resting tension (e.g., 2 grams) and allow the tissue to equilibrate for at least 60-90 minutes, with periodic washing.

-

After equilibration, elicit a reference contraction with a high concentration of KCl (e.g., 80 mM) to assess tissue viability.

-

Wash the tissue and allow it to return to baseline.

-

Construct cumulative concentration-response curves by adding increasing concentrations of either D-norepinephrine or L-norepinephrine to the bath.

-

Record the isometric tension developed at each concentration.

-

Analyze the data to determine the EC50 and Emax values for each enantiomer.

Quantification of Norepinephrine Enantiomers in Plasma by HPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of D- and L-norepinephrine in biological samples.[10][11][12][13][14]

Objective: To determine the plasma concentrations of D- and L-norepinephrine.

Materials:

-

Plasma samples.

-

Stable isotope-labeled internal standards (e.g., D- and L-[13C6]norepinephrine).

-

Protein precipitation agent (e.g., acetonitrile (B52724) or methanol).

-

Chiral HPLC column.

-

HPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Mobile phases appropriate for the chiral separation.

Procedure:

-

Thaw plasma samples on ice.

-

To a known volume of plasma, add the internal standards.

-

Precipitate plasma proteins by adding a protein precipitation agent and vortexing.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

Inject an aliquot of the reconstituted sample onto the chiral HPLC-MS/MS system.

-

Separate the D- and L-enantiomers using an appropriate gradient elution on the chiral column.

-

Detect and quantify the enantiomers and their corresponding internal standards using multiple reaction monitoring (MRM) on the mass spectrometer.

-

Construct calibration curves using known concentrations of D- and L-norepinephrine and calculate the concentrations in the unknown samples.

Signaling Pathways and Visualizations

Norepinephrine exerts its effects by activating adrenergic receptors, which are coupled to various intracellular signaling cascades. The primary pathways involve the modulation of adenylyl cyclase and phospholipase C activity.

Gs and Gi-Coupled Signaling Pathways

Activation of β-adrenergic receptors (β1, β2, β3) leads to the stimulation of adenylyl cyclase via the Gs protein, resulting in increased intracellular cyclic AMP (cAMP) levels. Conversely, activation of α2-adrenergic receptors stimulates the Gi protein, which inhibits adenylyl cyclase and decreases cAMP levels.

Gq-Coupled Signaling Pathway

Activation of α1-adrenergic receptors stimulates the Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction.

Experimental Workflow for Racemic Mixture Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a racemic mixture of norepinephrine.

Conclusion

The pharmacological and physiological effects of this compound are predominantly mediated by the L-(-)-enantiomer, which exhibits significantly higher affinity and potency at adrenergic receptors compared to the D-(+)-enantiomer. The presence of the D-isomer in the racemic mixture contributes minimally to the primary therapeutic effects but may influence the overall pharmacokinetic and pharmacodynamic profile. A thorough understanding of the stereospecific properties of norepinephrine is crucial for the rational design and development of adrenergic drugs with improved efficacy and safety profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers investigating the complex actions of norepinephrine and its enantiomers. Further research is warranted to fully elucidate the comparative quantitative pharmacology and pharmacokinetics of the individual enantiomers in human subjects.

References

- 1. Norepinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Norepinephrine and BRL 37344 stimulate adenylate cyclase by different receptors in rat brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of thermodynamic parameters for norepinephrine contraction of isolated rabbit thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pitt Cardiology | Adrenergics [pittmedcardio.com]

- 9. Norepinephrine metabolism in humans. Kinetic analysis and model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. msacl.org [msacl.org]

- 12. agilent.com [agilent.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. Simultaneous determination of plasma epinephrine and norepinephrine using an integrated strategy of a fully automated protein precipitation technique, reductive ethylation labeling and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Neurotransmitter: An In-depth Technical Guide to the Discovery and History of Norepinephrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal discoveries and historical milestones that established norepinephrine (B1679862), also known as noradrenaline, as a fundamental neurotransmitter in the sympathetic nervous system and the brain. We will delve into the key experiments, methodologies, and quantitative data that laid the foundation for our current understanding of adrenergic signaling, a critical target for a vast array of pharmaceuticals.

From "Sympathin" to a Defined Chemical Messenger: The Early Investigations

The concept of chemical neurotransmission in the sympathetic nervous system emerged in the early 20th century, but the precise identity of the signaling molecule remained elusive for decades. Early research focused on "sympathin," a substance released by sympathetic nerve stimulation that mimicked the effects of adrenaline (epinephrine).

A pivotal moment came in 1939 when Hermann Blaschko and Peter Holtz independently elucidated the biosynthetic pathway for catecholamines, proposing that norepinephrine was a precursor to epinephrine.[1] This laid the theoretical groundwork for norepinephrine's potential role as a signaling molecule in its own right.

The definitive identification of norepinephrine as the primary sympathetic neurotransmitter in mammals was the groundbreaking work of Ulf von Euler in the mid-1940s.[2][3] His meticulous experiments demonstrated the presence of norepinephrine in extracts of sympathetic nerves and various sympathetically innervated tissues.[2]

Key Experiment: Von Euler's Tissue Distribution Studies

Objective: To quantify the presence of a sympathomimetic substance in various organs and nerves and to differentiate it from adrenaline.

Methodology:

-

Tissue Extraction: Tissues from various animals, including cats, were minced and extracted with trichloroacetic acid to precipitate proteins. The acidic extract was then purified by adsorption onto aluminum hydroxide (B78521) at a specific pH, followed by elution with sulfuric acid. This process concentrated the catecholamines.

-

Biological Assay: The biological activity of the purified extracts was quantified using the cat blood pressure test. Anesthetized cats were prepared for blood pressure recording via a cannula in the carotid artery. Intravenous injections of the tissue extracts were administered, and the resulting pressor (blood pressure-raising) effects were compared to those of known standards of adrenaline and noradrenaline.

-

Differentiation from Adrenaline: To distinguish between noradrenaline and adrenaline, von Euler utilized a differential bioassay. The extracts were tested on both the cat's blood pressure, where noradrenaline is a more potent pressor agent, and on the isolated chicken rectal caecum, which is more sensitive to adrenaline. By comparing the relative activities on these two preparations, he could estimate the proportion of each catecholamine in the extracts.[3]

Quantitative Findings:

Von Euler's systematic analysis revealed that the sympathomimetic substance in sympathetic nerves and most innervated organs was predominantly noradrenaline, not adrenaline. The table below summarizes some of his key findings in the cat.

| Tissue/Nerve | Norepinephrine Content (µg/g) | Adrenaline Content (µg/g) |

| Spleen | 2.5 - 3.5 | < 0.1 |

| Heart | 0.5 - 1.5 | < 0.05 |

| Splenic Nerve Trunk | 10 - 15 | < 0.5 |

| Adrenal Medulla | Variable (high) | Variable (high) |

Data adapted from von Euler's Nobel Lecture and related publications.[2]

dot

The Adrenergic Receptors: A New Paradigm

While von Euler identified the messenger, Raymond Ahlquist provided the crucial insight into how this messenger was received by target cells. In his landmark 1948 paper, he proposed the existence of two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β) .[3] This revolutionary concept moved away from the prevailing "sympathin E" (excitatory) and "sympathin I" (inhibitory) theory and instead posited that the effect of a catecholamine depended on the type of receptor present in the target tissue.

Key Experiment: Ahlquist's Rank-Order Potency Studies

Objective: To classify the actions of six sympathomimetic amines on various physiological responses and to determine if a single or multiple transmitter substances were responsible for these effects.

Methodology:

-

Agonist Selection: Ahlquist selected six structurally related catecholamines: epinephrine, norepinephrine, α-methylnorepinephrine, α-methylepinephrine, isoproterenol, and phenylephrine.

-

Physiological Preparations: He systematically tested the effects of these agonists on a variety of smooth muscle and cardiac preparations from dogs, cats, and rabbits. These included measurements of blood pressure, heart rate, and the contraction or relaxation of isolated tissues such as the nictitating membrane, uterine muscle, and intestinal smooth muscle.

-

Dose-Response Analysis: For each agonist and each preparation, dose-response curves were generated to determine the relative potency of the compounds in eliciting a specific physiological effect.

Conceptual Findings:

Ahlquist observed that the six agonists could be ranked in a consistent order of potency for producing a given response. Crucially, he found that there were two distinct rank orders of potency, which he used to define his two receptor types.

Alpha-Adrenergic Receptor Potency Order: Epinephrine ≥ Norepinephrine > α-methylnorepinephrine > α-methylepinephrine > Isoproterenol

Beta-Adrenergic Receptor Potency Order: Isoproterenol > Epinephrine > α-methylepinephrine > α-methylnorepinephrine > Norepinephrine

The table below illustrates the classification of various physiological responses based on the observed rank-order of agonist potency.

| Physiological Response | Receptor Type |

| Vasoconstriction | Alpha (α) |

| Nictitating Membrane Contraction | Alpha (α) |

| Uterine Contraction | Alpha (α) |

| Myocardial Contraction | Beta (β) |

| Vasodilation | Beta (β) |

| Uterine Relaxation | Beta (β) |

This table is a conceptual representation based on Ahlquist's 1948 findings.

dot

The Fate of Norepinephrine: Inactivation and Reuptake

Once norepinephrine has acted on its receptors, its signal must be terminated. The initial belief was that enzymatic degradation was the primary mechanism of inactivation. Work by Julius Axelrod and his colleagues in the late 1950s and early 1960s revolutionized this understanding by demonstrating the critical role of neuronal reuptake.

Enzymatic Degradation

Axelrod's group identified and characterized two key enzymes involved in the metabolism of catecholamines:

-

Catechol-O-methyltransferase (COMT): This enzyme, discovered by Axelrod and Tomchick in 1958, catalyzes the transfer of a methyl group to the catechol nucleus of norepinephrine, forming normetanephrine.

-

Monoamine oxidase (MAO): This enzyme, already known, was shown to deaminate norepinephrine.

Key Experiment: Axelrod's Norepinephrine Reuptake Studies

Objective: To investigate the mechanism by which the physiological actions of norepinephrine are terminated.

Methodology:

-

Radiolabeling: Axelrod's team utilized radioactively labeled norepinephrine (³H-norepinephrine) to trace its fate in the body.

-

Animal Studies: ³H-norepinephrine was administered to animals (cats and rats), and the distribution of radioactivity in various tissues was measured over time.

-

Isolated Organ Perfusion: The isolated perfused rat heart was a key model system. This allowed for the controlled administration of ³H-norepinephrine and pharmacological agents, and the measurement of its uptake and release.

-

Pharmacological Inhibition: Drugs such as cocaine and imipramine (B1671792) were used to probe the uptake mechanism. These substances were found to block the accumulation of ³H-norepinephrine in sympathetically innervated tissues, thereby potentiating its effects.

Quantitative Findings:

Leslie Iversen, working in Axelrod's laboratory, conducted detailed kinetic studies of norepinephrine uptake in the isolated rat heart. His findings demonstrated that the uptake process was saturable and exhibited stereospecificity, consistent with a carrier-mediated transport system.

| Kinetic Parameter | Value for L-Norepinephrine | Value for D-Norepinephrine |

| Km | 2.7 x 10-7 M | 1.4 x 10-6 M |

| Vmax | (Relative) | (Relative) |

Data from Iversen, 1963, demonstrating the stereospecificity of the norepinephrine transporter.[1][4]

These experiments conclusively showed that the primary mechanism for terminating the action of norepinephrine is its rapid reuptake into the presynaptic nerve terminal by a specific transporter protein. This "uptake-1" process is highly efficient and serves to recycle the neurotransmitter for future release.

Biosynthesis and Signaling Pathway of Norepinephrine

The culmination of these and subsequent discoveries has provided a detailed understanding of the life cycle of norepinephrine as a neurotransmitter.

dot

Conclusion

The journey from the vague concept of "sympathin" to the detailed molecular understanding of norepinephrine's role as a neurotransmitter is a testament to the power of rigorous experimental science. The pioneering work of Ulf von Euler, Raymond Ahlquist, and Julius Axelrod, for which they shared the Nobel Prize in Physiology or Medicine in 1970, not only elucidated the fundamental principles of adrenergic transmission but also opened the door to the development of a vast pharmacopeia of drugs that target this system. From antihypertensives and antidepressants to decongestants and bronchodilators, the legacy of these foundational discoveries continues to have a profound impact on medicine and our understanding of human physiology and disease. This in-depth guide serves as a resource for researchers and professionals in the field, providing a technical foundation upon which future innovations in drug development can be built.

References

- 1. scribd.com [scribd.com]

- 2. The Role of Phospholipase C in Modulating the Electrical Activity of Atrial Cardiomyocytes in Growing Rats upon Stimulation of α1-Adrenergic Receptors - Mansour - Rossijskij fiziologičeskij žurnal im. I.M. Sečenova [rjraap.com]

- 3. nobelprize.org [nobelprize.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to DL-Norepinephrine Hydrochloride for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DL-Norepinephrine hydrochloride, a critical tool in neuroscience research. It details its chemical properties, mechanism of action, and applications in studying the nervous system, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Concepts: Chemical and Pharmacological Profile

This compound is the racemic mixture of the endogenous neurotransmitter norepinephrine (B1679862). The biological activity is primarily attributed to the L-enantiomer (L-norepinephrine or noradrenaline). As a catecholamine, it plays a crucial role in the sympathetic nervous system's "fight-or-flight" response, modulating alertness, arousal, and attention.[1][2] In the central nervous system, norepinephrine is a key neuromodulator involved in a wide range of physiological and pathological processes, including mood, cognition, and motor control.[3][4]

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 55-27-6 |

| Molecular Formula | C₈H₁₁NO₃ · HCl |

| Molecular Weight | 205.64 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 140-144 °C (decomposes) |

| Solubility | Water: 50 mg/mLDMSO: 41 mg/mL |

Sources:[5]

Mechanism of Action

DL-Norepinephrine exerts its effects by binding to and activating adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of cells.[3][4] These receptors are broadly classified into two main types, alpha (α) and beta (β), each with several subtypes. The activation of these receptors triggers intracellular signaling cascades that mediate the physiological responses to norepinephrine.

Adrenergic Receptor Subtypes and their Primary Signaling Mechanisms:

-

α1-Adrenergic Receptors (α1A, α1B, α1D): These receptors are primarily coupled to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

-

α2-Adrenergic Receptors (α2A, α2B, α2C): These receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

-

β-Adrenergic Receptors (β1, β2, β3): These receptors are coupled to Gs proteins. Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels and activation of PKA.

The diverse physiological effects of norepinephrine are a result of the differential expression and signaling of these receptor subtypes in various tissues and brain regions.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of norepinephrine for various adrenergic receptor subtypes. It is important to note that most of the available data is for the biologically active L-enantiomer. The D-enantiomer is significantly less potent.[6] The data presented here is compiled from various sources and should be considered as representative values, as experimental conditions can influence these parameters.